REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](F)(F)F)=[CH:4][N:3]=1.[Cl-:12].[Al+3].[Cl-:14].[Cl-:15]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:15])([Cl:14])[Cl:12])=[CH:4][N:3]=1 |f:1.2.3.4|
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Name
|
|
Quantity
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18.2 g
|
Type
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reactant
|
Smiles
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ClC1=NC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
they were reacted under the predetermined reaction conditions
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Type
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CUSTOM
|
Details
|
After the completion of the reaction
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Type
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TEMPERATURE
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Details
|
the reaction product was cooled
|
Type
|
CUSTOM
|
Details
|
the oil layer was separated by liquid separation
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)C(Cl)(Cl)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |